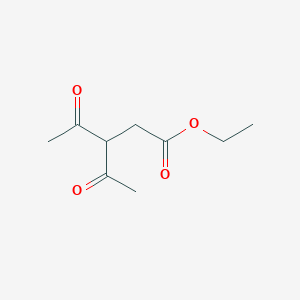

Ethyl 3-acetyl-4-oxopentanoate

描述

Nomenclature and Chemical Structure

The systematic naming and structural depiction of a chemical compound are fundamental to its unambiguous identification.

IUPAC Name: Ethyl 3-acetyl-4-oxopentanoate

The formal name designated by the International Union of Pure and Applied Chemistry (IUPAC) for this compound is This compound . This name precisely describes the molecular structure, indicating an ethyl ester of a pentanoic acid derivative that features an acetyl group at the third carbon and a ketone (oxo) group at the fourth carbon.

Synonyms

In addition to its formal IUPAC name, this compound is known by several other names. echemi.com These synonyms are often encountered in various chemical literature and commercial contexts.

| Synonym |

| 3-Acetyl-4-oxopentanoic acid ethyl ester nih.gov |

| Ethyl 3-acetyllevulinate echemi.comnih.gov |

| Levulinic acid, 3-acetyl-, ethyl ester echemi.com |

| Pentanoic acid, 3-acetyl-4-oxo-, ethyl ester echemi.com |

| Ethyl β′,β-diacetylpropionate echemi.com |

Molecular Formula and Weight

The molecular formula of this compound is C₉H₁₄O₄ . scbt.comsmolecule.com This formula indicates that each molecule of the compound contains nine carbon atoms, fourteen hydrogen atoms, and four oxygen atoms. The molecular weight of the compound is approximately 186.21 g/mol . biosynth.com

Structural Representation

The structure of a molecule can be represented in various formats, each offering a unique way to visualize and encode its atomic arrangement.

| Representation | Identifier |

| SMILES | CCOC(=O)CC(C(C)=O)C(C)=O |

| InChI | InChI=1S/C9H14O4/c1-4-13-9(12)5-8(6(2)10)7(3)11/h8H,4-5H2,1-3H3 |

| InChIKey | NKGFIBABDQHCHZ-UHFFFAOYSA-N |

The Simplified Molecular-Input Line-Entry System (SMILES) provides a linear string of characters representing the structure, while the International Chemical Identifier (InChI) and its condensed InChIKey offer a standardized and unique identifier for the compound. wikipedia.org

Classification and Chemical Family

Understanding the classification of a compound provides insight into its chemical behavior and reactivity.

Beta-Diketone

This compound belongs to the family of beta-diketones . scirp.org This classification is based on the presence of two carbonyl groups separated by a single carbon atom. Specifically, it is a β-keto ester, characterized by two carbonyl groups at positions 3 and 4 of the pentanoate backbone. This structural feature is pivotal to its chemical reactivity, particularly its ability to form stable enolates, which are key intermediates in many organic reactions.

Beta-Keto Ester

This compound belongs to the class of compounds known as β-keto esters. A β-keto ester is an organic compound that contains a ketone functional group at the beta-position relative to an ester group. fiveable.me This specific arrangement of functional groups confers unique reactivity upon these molecules.

Key Characteristics of β-Keto Esters:

Acidity of α-Hydrogens: The hydrogen atoms on the carbon situated between the two carbonyl groups (the α-carbon) are significantly acidic. fiveable.me This increased acidity is due to the ability of both adjacent carbonyl groups to stabilize the resulting conjugate base, an enolate ion, through resonance. This resonance delocalizes the negative charge, making the enolate a stable and potent nucleophile. fiveable.me

Reactivity: The nucleophilic enolate formed from a β-keto ester is a valuable tool in organic synthesis. It can participate in a variety of reactions to form new carbon-carbon bonds. fiveable.me Common reactions include alkylation, where an alkyl group is added to the α-carbon, as well as hydrolysis followed by decarboxylation to produce ketones. aklectures.com

Synthetic Utility: Due to their reactivity, β-keto esters are important building blocks for synthesizing more complex organic molecules. fiveable.me They are frequently used in condensation reactions, such as the Claisen condensation, and are precursors for the synthesis of various heterocyclic compounds like pyrazolones, furans, and quinoline (B57606) derivatives. fiveable.menih.govacs.orguwindsor.ca

General Synthesis Methods for β-Keto Esters:

Several methods exist for the synthesis of β-keto esters, reflecting their importance in chemistry.

| Synthesis Method | Description | Reference |

| Claisen Condensation | A base-catalyzed reaction between two ester molecules to form a β-keto ester. | fiveable.me |

| Acylation of Ketones | The reaction of a ketone with a reagent like ethyl chloroformate in the presence of a base. | nih.gov |

| Aldehyde Condensation | The condensation of aldehydes with ethyl diazoacetate, often catalyzed by Lewis acids such as NbCl₅ or molybdenum compounds. | organic-chemistry.orgresearchgate.net |

| From Carboxylic Acids | Methods include reacting carboxylic acids with ynol ethers or using reagents like Meldrum's acid. | organic-chemistry.orgrsc.org |

| Acylation of Acetoacetic Esters | The acylation of an acetoacetic ester at the C2 carbon using bases like sodium hydride or barium oxide. | acs.org |

Pentanoic Acid Derivative

This compound can be classified as a derivative of pentanoic acid. Pentanoic acid, also known as valeric acid, is a straight-chain carboxylic acid with the chemical formula CH₃(CH₂)₃COOH. wikipedia.orgnih.gov A derivative is a compound that is formed from a parent compound by a chemical reaction.

This compound is built upon the five-carbon chain characteristic of pentanoic acid. However, it is structurally more complex due to the presence of multiple functional groups. It is the ethyl ester of the parent acid, and additionally contains an acetyl group at the third carbon and an oxo (ketone) group at the fourth carbon. echemi.com

The synthesis of pentanoic acid derivatives often requires multi-step reaction sequences to introduce the desired functional groups onto the pentanoic acid backbone. ontosight.aiontosight.ai For instance, complex derivatives can be synthesized through cascade reactions that build heterocyclic rings attached to the pentanoic acid structure. rsc.orgresearchgate.net

Derivatives of pentanoic acid are a broad class of compounds with a wide array of applications. Depending on their specific structure and the nature of their substituents, they can be investigated for use as intermediates in the pharmaceutical and agricultural industries. ontosight.aiontosight.aiontosight.ai this compound exemplifies this, serving as a key precursor for the synthesis of other complex molecules.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

ethyl 3-acetyl-4-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O4/c1-4-13-9(12)5-8(6(2)10)7(3)11/h8H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKGFIBABDQHCHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C(=O)C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5044863 | |

| Record name | Ethyl 3-acetyl-4-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18835-02-4 | |

| Record name | Pentanoic acid, 3-acetyl-4-oxo-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18835-02-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-acetyl-4-oxopentanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018835024 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentanoic acid, 3-acetyl-4-oxo-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl 3-acetyl-4-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl-3-acetyl-4-oxopentanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 3-ACETYL-4-OXOPENTANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4GJG1YUM53 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Mechanistic Studies

Classical Condensation Reactions

Condensation reactions are fundamental in organic chemistry for forming carbon-carbon bonds. The synthesis of ethyl 3-acetyl-4-oxopentanoate can be achieved through several classical condensation pathways, including Claisen and aldol (B89426) condensations, as well as through direct esterification. smolecule.com

Claisen Condensation

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base, resulting in a β-keto ester. libretexts.orgmasterorganicchemistry.com This reaction proceeds via a nucleophilic acyl substitution mechanism. The process begins with the deprotonation of an ester at the α-carbon by a strong base, typically an alkoxide, to form a resonance-stabilized enolate. libretexts.org This enolate then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule. The subsequent elimination of an alkoxide leaving group from the tetrahedral intermediate yields the β-keto ester product. libretexts.org For the reaction to proceed to completion, a full equivalent of base is required, as the resulting β-keto ester is acidic and is deprotonated by the base, driving the equilibrium forward according to Le Châtelier's principle. libretexts.org

Aldol Condensation

Aldol condensation is another key carbon-carbon bond-forming reaction, typically involving the reaction of an enolate with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, which can then be dehydrated to give a conjugated enone. While direct synthesis of this compound via a typical aldol reaction is less common, derivatives of this compound have been synthesized using aldol condensation reactions between substituted benzaldehydes and this compound to create curcumin (B1669340) derivatives. researchgate.net

Esterification of 3-acetyl-4-oxopentanoic acid with ethanol (B145695)

The Fischer esterification is a classic method for the synthesis of esters by the acid-catalyzed reaction of a carboxylic acid and an alcohol. masterorganicchemistry.comlibretexts.org In this equilibrium process, 3-acetyl-4-oxopentanoic acid is reacted with ethanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid or dry hydrogen chloride gas. libretexts.orgchemguide.co.uk The reaction is typically heated to increase the rate of reaction. libretexts.org

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule lead to the formation of the ester. masterorganicchemistry.com To favor the formation of the ester product, the equilibrium can be shifted by using an excess of the alcohol or by removing water as it is formed. masterorganicchemistry.com

Alkylation and Acylation Strategies

Alkylation and acylation reactions provide alternative and often highly efficient routes to functionalized carbonyl compounds. These strategies are particularly useful for the synthesis of this compound, starting from readily available precursors like acetylacetone (B45752).

Alkylation of Acetylacetone

Acetylacetone (2,4-pentanedione) is an active methylene (B1212753) compound due to the presence of two electron-withdrawing carbonyl groups flanking a CH₂ group. youtube.com This makes the α-protons acidic (pKa ≈ 9 in water) and easily removable by a base to form a stable, nucleophilic enolate. wikipedia.org This enolate can then be alkylated by reaction with an alkyl halide in an Sₙ2 reaction. youtube.compressbooks.pub

A prominent synthetic route to a precursor of this compound involves the alkylation of acetylacetone with a halo-ester, such as methyl bromoacetate (B1195939). scirp.orgresearchgate.net In this procedure, acetylacetone is first deprotonated using a strong base like sodium hydride (NaH) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF) to generate the acetylacetonate (B107027) anion. scirp.org This enolate then acts as a nucleophile and attacks the electrophilic carbon of methyl bromoacetate, displacing the bromide ion to form mthis compound. scirp.org This reaction is reported to proceed in high yield, around 90%. scirp.org The corresponding ethyl ester, this compound, can be synthesized similarly using ethyl bromoacetate or ethyl chloroacetate (B1199739). The reaction with ethyl bromoacetate using sodium hydride in THF yields a mixture of keto-enol tautomers. An alternative method using potassium carbonate as the base and ethyl chloroacetate as the alkylating agent has been reported to yield the desired product in 71% yield.

Table 1: Comparison of Synthetic Methods for this compound

| Method | Reagents | Solvent | Yield | Purification |

| Alkylation | Acetylacetone, Ethyl chloroacetate, K₂CO₃ | Ethanol | 71% | Column chromatography |

| Alkylation | Acetylacetone, Ethyl bromoacetate, NaH | THF | ~90% (for methyl ester) | Rotary evaporation |

This table summarizes key parameters for different synthetic routes to this compound and its methyl analog. scirp.org

Acylation of Acetoacetic Esters with Carboxylic Acid Chlorides

The acetoacetic ester synthesis provides a classical and effective framework for the formation of ketones and related derivatives. wikipedia.org This method leverages the notable acidity of the α-carbon in ethyl acetoacetate (B1235776) (systematically known as ethyl 3-oxobutanoate), which has a pKa of approximately 11, facilitating its deprotonation. The resulting resonance-stabilized enolate acts as a strong nucleophile, which can be readily acylated. libretexts.org

The synthesis of this compound via this pathway involves the reaction of ethyl acetoacetate with acetyl chloride. The process begins with the deprotonation of ethyl acetoacetate using a suitable base, such as sodium ethoxide (NaOEt), to generate the nucleophilic enolate. This enolate subsequently attacks the electrophilic carbonyl carbon of acetyl chloride in a nucleophilic acyl substitution reaction, leading to the formation of the target compound upon acidic workup. libretexts.orgyoutube.com Research on analogous reactions, such as the acylation of ethyl acetoacetate with propionyl chloride using pyridine (B92270) as a base, has demonstrated the potential for high yields, sometimes reaching up to 90%.

| Step | Reagent/Condition | Purpose |

| 1 | Sodium Ethoxide (NaOEt) | Deprotonation of the acidic α-carbon to form a reactive, resonance-stabilized enolate. wikipedia.org |

| 2 | Acetyl Chloride (CH₃COCl) | Serves as the acylating agent (electrophile) for the enolate. libretexts.org |

| 3 | Acidic Workup (e.g., H₃O⁺) | Neutralizes the reaction mixture and allows for the isolation of the final product. libretexts.org |

Chemo-Enzymatic Synthesis

Chemo-enzymatic synthesis integrates chemical and enzymatic steps to construct complex molecules, often in a one-pot or cascade fashion. researchgate.net This synergistic approach harnesses the selectivity of enzymes and the broad utility of chemical catalysts, leading to more efficient and sustainable synthetic processes. nih.govfrontiersin.org

Enzymatic transesterification presents a mild and highly selective method for ester synthesis, avoiding the harsh conditions often required in traditional chemical methods. google.com Lipases are particularly effective biocatalysts for these transformations and are frequently used in non-aqueous media to favor the synthesis of esters. rsc.org

While specific literature on the direct enzymatic transesterification to produce this compound is limited, the feasibility of this approach is supported by studies on structurally related molecules. For instance, the lipase-catalyzed transesterification of Ethyl 3-acetyl-2-methyl-4-oxopentanoate with ethanol has been successfully demonstrated using Candida antarctica lipase (B570770) B (CAL-B), achieving an 89% conversion. This suggests that a similar process, potentially involving the transesterification of a corresponding methyl ester with ethanol in the presence of a lipase, could be a viable route to this compound. Furthermore, innovative methods like the use of ethyl acetate (B1210297) as both a co-solvent and reactant have proven effective in the in-situ transesterification of biomass. researchgate.net

Maximizing the efficiency of enzymatic syntheses requires the careful optimization of reaction parameters. researchgate.net Response Surface Methodology (RSM) is a powerful statistical technique employed to study the effects of multiple variables and identify optimal reaction conditions. researchgate.netresearchgate.net Typically, parameters such as temperature, enzyme concentration, and the molar ratio of substrates are investigated to enhance product yield. researchgate.netresearchgate.net

A case study on the synthesis of the flavor ester ethyl hexanoate (B1226103) using the immobilized lipase Novozym 435 illustrates this optimization process. researchgate.net Researchers used RSM to evaluate the influence of temperature, enzyme loading, and the alcohol-to-acid molar ratio, finding that all three factors significantly affected the reaction conversion. researchgate.net A similar systematic optimization could be applied to the enzymatic synthesis of this compound to maximize its production yield.

| Parameter | Range Studied (Ethyl Hexanoate Synthesis) | Optimal Value (Predicted) |

| Temperature | 40 - 60 °C | 48.83 °C |

| Enzyme Loading | 1 - 3 % (w/w) | 2.35 % |

| Alcohol to Acid Ratio | 1:2 - 1:4 | 1:3.39 |

| Note: This table is based on data from the optimization of ethyl hexanoate synthesis and serves as a methodological example. researchgate.net |

Green Chemistry Approaches

Green chemistry emphasizes the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov Key principles include the use of renewable feedstocks, catalytic efficiency, and waste minimization. nih.gov

A cornerstone of green chemistry is the utilization of renewable biomass as a raw material for producing chemicals. researchgate.netmdpi.com Platform chemicals derived from the catalytic conversion of lignocellulosic biomass offer a sustainable alternative to petroleum-based feedstocks. researchgate.netmdpi.com

Levulinic acid (4-oxopentanoic acid) is a key bio-based platform chemical, recognized by the U.S. Department of Energy for its versatility. mdpi.com It is produced from the acid-catalyzed hydrolysis of hexose (B10828440) sugars, which are derived from the cellulose (B213188) fraction of biomass. mdpi.commdpi.com this compound is a structural relative of ethyl levulinate (ethyl 4-oxopentanoate), an important derivative of levulinic acid. solubilityofthings.com The green synthesis of ethyl levulinate involves the direct esterification of biomass-derived levulinic acid with ethanol. This pathway exemplifies a sustainable route to valuable chemicals. The yield of levulinic acid from biomass can be significant, with some processes reporting yields as high as 62% from specific feedstocks under optimized conditions like microwave heating. mdpi.com

Stereoselective Synthesis

This compound contains a chiral center at the C3 position, allowing it to exist as a pair of enantiomers. Stereoselective synthesis focuses on producing a single, desired enantiomer, a critical consideration in the pharmaceutical industry where enantiomers often exhibit different physiological effects. researchgate.net

Achieving stereoselectivity typically relies on the use of chiral catalysts, such as organocatalysts and transition-metal complexes, or enzymes. researchgate.netthieme-connect.com Chemoenzymatic methods, which combine chemical and enzymatic steps, are particularly powerful for creating stereochemically pure compounds. clockss.org These strategies can include the kinetic resolution of a racemic mixture or an asymmetric transformation of a prochiral starting material. For example, related chiral γ-butyrolactones have been synthesized through a sequence involving a proline-catalyzed Mannich reaction to form ethyl 2-amino-4-oxopentanoates, followed by a stereoselective reduction with a ketoreductase. thieme-connect.com Another relevant strategy is the synthesis of optically active 2-methyl-3-hydroxy esters, which was achieved by the diastereoselective reduction of a β-keto ester, followed by a lipase-catalyzed resolution of the resulting alcohols. clockss.org These examples demonstrate viable strategies that could be adapted for the stereoselective synthesis of this compound, enabling control over the absolute configuration at its C3 stereocenter.

Reaction Mechanism Investigations

Understanding the reaction mechanisms involving this compound is fundamental to optimizing existing synthetic routes and discovering new transformations. Key mechanistic aspects include enolate formation, metal-catalyzed bond cleavage, cyclization pathways, and hydration/dehydration sequences.

The presence of multiple carbonyl groups in this compound significantly influences its reactivity, primarily through the formation of enolates. The α-protons situated between the two carbonyl groups are particularly acidic (pKa ≈ 11 for a typical β-keto ester) and can be readily abstracted by a base, such as sodium ethoxide, to form a resonance-stabilized enolate. vanderbilt.edu This enolate is a key nucleophilic intermediate in many C-C bond-forming reactions. smolecule.com

The classical synthesis of the compound's backbone often involves the alkylation of a preformed enolate. For example, treating a β-keto ester like ethyl acetoacetate with a strong base generates a stable enolate that can then react with a halo-ester in an SN2 reaction. vanderbilt.edu The stability of the enolate intermediate is crucial for the efficiency of these reactions. Furthermore, the compound exists in a keto-enol tautomeric equilibrium, which impacts its reactivity profile in subsequent reactions like cyclizations.

Transition metals can facilitate the cleavage of otherwise stable C-C bonds, opening up novel synthetic pathways. scirp.org this compound, as a monoalkylated β-diketone, can undergo copper-catalyzed C-C(O)C bond cleavage to produce α,β-unsaturated ketones. scirp.orgscirp.org This transformation has been shown to proceed efficiently at room temperature using a copper(I) iodide catalyst and a weak base like potassium phosphate (B84403). scirp.orgscirp.org

The proposed mechanism involves the initial reaction of the copper(I) catalyst with the β-diketone to form a copper(I) species. researchgate.net This intermediate is thought to react with an aldehyde (used in the reaction) and base to generate a copper(II) species. researchgate.net A subsequent rearrangement of this complex leads to the cleavage of the C-C bond, affording the desired α,β-unsaturated ketone product and regenerating the active Cu(I) catalyst. scirp.org

Table 1: Optimization of Copper-Catalyzed C-C Bond Cleavage

| Entry | Catalyst | Base | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | - | K3PO4 | 42 | scirp.org |

| 2 | Cu-Brand | K3PO4 | 48 | scirp.org |

| 3 | CuI | K3PO4 | 80 | scirp.org |

| 4 | Cu(OAc)2 | K3PO4 | 23 | scirp.org |

The polyfunctional nature of this compound makes it a valuable precursor for the synthesis of various heterocyclic systems. The 1,3-dicarbonyl moiety can react with binucleophiles to form rings. A classic example is the Knorr pyrrole (B145914) synthesis and its variations, where β-ketoesters are key starting materials. Another important cyclization is the formation of pyrazoles through condensation with hydrazine (B178648) or its derivatives. rsc.org In this reaction, the two carbonyl groups of the ketoester react with the two nitrogen atoms of hydrazine to form the pyrazole (B372694) ring.

More complex bicyclic structures can also be accessed. The cyclization of ethyl 4-oxoalkanoates with chiral amino alcohols is a known protocol for synthesizing bicyclic γ-lactams, such as Meyers' lactams. nih.gov The 4-oxo group in the pentanoate chain is crucial as it can stabilize enol tautomers, which promotes the intramolecular cyclization steps necessary to form these intricate frameworks.

The 4-oxopentanoate (B1231505) structure is the ester form of levulinic acid (4-oxopentanoic acid). researchgate.net The reaction pathways for the formation of levulinic acid from biomass-derived sugars, such as the rehydration of 5-hydroxymethylfurfural (B1680220) (5-HMF), provide insight into the hydration and dehydration mechanisms relevant to this structure. mdpi.com

The conversion of 5-HMF to levulinic acid under acidic conditions involves a series of hydration and dehydration steps. researchgate.net A proposed mechanism suggests that 5-HMF first undergoes hydration at the furan (B31954) ring, followed by ring-opening. researchgate.net This intermediate then undergoes further rearrangements and dehydrations to ultimately yield levulinic acid and formic acid. researchgate.netmdpi.com These pathways underscore the reactivity of the keto-acid/ester structure, where the carbonyl group can facilitate hydration of nearby double bonds or participate in intramolecular cyclizations followed by dehydration. In some biological or biomimetic systems, enzymatic or spontaneous dehydration steps are also key. google.com

Reactivity and Chemical Transformations

Tautomerism Studies

The presence of a 1,3-dicarbonyl system in Ethyl 3-acetyl-4-oxopentanoate allows it to exist as an equilibrium mixture of tautomeric forms. This equilibrium is a critical determinant of its chemical properties and reactivity.

This compound exists in a dynamic equilibrium between its diketo form and one or more enol forms. libretexts.org This keto-enol tautomerism involves the migration of a proton and the shifting of a double bond. The equilibrium can be influenced by the compound's physical state. For instance, a similar compound, 3-acetyl-4-oxopentanoic acid, is found exclusively in its diketo form in the solid state. researchgate.netresearchgate.net In solution and in the gas phase, however, a mixture of tautomers is observed. umsl.edu It has been reported that this compound exists as a 1:2 equilibrium mixture of keto and enol forms, which impacts its reactivity, particularly in cyclization reactions. For the related compound ethyl acetoacetate (B1235776), the keto form predominates in the pure liquid state (approximately 92.6%), while in the gas phase, the keto and enol forms are present in nearly equal amounts. umsl.edu

Table 1: Tautomeric Composition of 1,3-Dicarbonyl Compounds in Different Phases

| Compound | Phase | % Keto Tautomer | % Enol Tautomer |

| This compound | Solution | ~33% | ~67% |

| Ethyl Acetoacetate | Pure Liquid | 92.6% | 7.4% |

| Ethyl Acetoacetate | Gas Phase | 50.7% | 49.3% |

| 3-Acetyl-4-oxopentanoic Acid | Solid State | 100% | 0% |

The position of the keto-enol equilibrium is highly sensitive to the solvent environment. researchgate.netresearchgate.net The polarity of the solvent plays a crucial role; theoretical studies on the related ethyl acetoacetate show that polar solvents tend to shift the equilibrium toward the keto tautomer. univ-tlemcen.dz This is because polar solvents, particularly those capable of acting as hydrogen bond acceptors, can disrupt the stabilizing intramolecular hydrogen bond present in the enol form. researchgate.net In contrast, nonpolar solvents favor the enol tautomer, which is stabilized by this internal hydrogen bonding. This strong solvent-dependent equilibrium is a key feature of β-dicarbonyl compounds. researchgate.net

Table 2: Influence of Solvent Polarity on Keto-Enol Equilibrium

| Solvent Type | Effect on Equilibrium | Predominant Tautomer | Rationale |

| Polar (Protic and Aprotic) | Shifts equilibrium to the left | Keto | Disruption of intramolecular hydrogen bond in the enol form. univ-tlemcen.dzresearchgate.net |

| Nonpolar | Shifts equilibrium to the right | Enol | Stabilization of the enol form via intramolecular hydrogen bonding. researchgate.net |

Computational chemistry provides valuable insights into the relative stabilities of the tautomers of this compound and related compounds. For the closely related 3-acetyl-4-oxopentanoic acid, ab initio calculations using Density Functional Theory (DFT) at the B3LYP/6-311G** level, as well as other model chemistries like CBS-4M, G3MP2, and CBS-QB3, have been employed to investigate the tautomeric equilibrium. researchgate.net These studies evaluate the energies of the different tautomeric forms to predict their relative abundance. The CBS-4M method was found to be particularly effective in predicting experimental data and qualitatively describing the tautomeric equilibrium in solution. researchgate.net Similarly, theoretical investigations of ethyl acetoacetate using B3LYP and MP2 methods have successfully reproduced the experimentally observed trends of the equilibrium constant with changes in solvent polarity. univ-tlemcen.dz These calculations confirm that the enthalpic term is the predominant factor in determining the equilibrium constants. univ-tlemcen.dz

Table 3: Theoretical Methods Used in Tautomer Stability Analysis

| Compound Studied | Theoretical Method | Key Findings |

| 3-Acetyl-4-oxopentanoic Acid | DFT (B3LYP/6-311G**), CBS-4M, G3MP2, CBS-QB3 | CBS-4M method provides the best prediction of experimental data for tautomeric equilibrium in solution. researchgate.net |

| Ethyl Acetoacetate | B3LYP, MP2 | Calculations accurately reproduce the shift in equilibrium towards the keto tautomer in polar solvents. univ-tlemcen.dz |

A key factor stabilizing the enol tautomer of β-dicarbonyl compounds is the formation of a strong intramolecular hydrogen bond. researchgate.net This occurs between the hydroxyl group of the enol and the adjacent carbonyl oxygen, forming a stable six-membered pseudo-ring. This internal hydrogen bond is a major contributor to the stability of the enol form, especially in the gas phase and in nonpolar solvents where intermolecular interactions are minimized. researchgate.net The disruption of this bond by polar, hydrogen-bonding solvents is the primary reason for the shift towards the keto form in such environments. researchgate.net

Condensation Reactions with Amines and Alcohols

The carbonyl groups of this compound are susceptible to nucleophilic attack, leading to various condensation reactions. It can react with amines or alcohols to yield amides or esters, respectively. smolecule.com

A notable reaction with alcohols involves the formation of acetals, which serve as protecting groups for the ketone functionality. For instance, in a molecule like ethyl 4-oxopentanoate (B1231505), which also contains a ketone and an ester, the ketone can be selectively protected as a cyclic acetal (B89532) by reacting it with a diol (like ethylene (B1197577) glycol) under acidic conditions. pressbooks.pub This protection allows for chemical modifications elsewhere in the molecule, such as the reduction of the ester group, after which the ketone can be regenerated by acid-catalyzed hydrolysis. pressbooks.pub

Reactions with primary amines can lead to the formation of imines or enamine derivatives. The reaction of the related ethyl 3-azido-4-oxopentanoate with primary amines in the presence of titanium(IV) chloride yields 4-alkylimino-3-amino-2-pentenoates. researchgate.net Such reactions highlight the utility of this scaffold in synthesizing complex nitrogen-containing heterocycles and other biologically active compounds. rsc.org

Table 4: Condensation Reactions of this compound and Analogs

| Reactant | Product Type | Notes |

| Alcohols | Esters, Acetals | Acetal formation is used as a protecting group strategy for the ketone. smolecule.compressbooks.pub |

| Amines | Amides, Imines, Enamines | Reaction with primary amines can yield imino or enamino derivatives. smolecule.comresearchgate.net |

Oxidation Reactions

This compound can undergo oxidation to form the corresponding carboxylic acids. More complex oxidative transformations have also been reported for its derivatives. For instance, a copper-catalyzed reaction involving the monoalkylated β-diketone, mthis compound, leads to the cleavage of a C-C(O)C bond. scirp.orgscirp.org This reaction, carried out at room temperature in the presence of CuI and a weak base, results in the formation of α,β-unsaturated ketones. This type of oxidative cleavage represents a modern synthetic route that capitalizes on the unique reactivity of the β-diketone structure. scirp.org

Table 5: Oxidation Reactions

| Reaction Type | Reagents/Catalyst | Product(s) |

| General Oxidation | Oxidizing Agent | Carboxylic Acids |

| Oxidative C-C Bond Cleavage | CuI, K₃PO₄ | α,β-Unsaturated Ketones scirp.orgscirp.org |

Reduction Reactions

The carbonyl groups within this compound can be selectively reduced to their corresponding alcohols. The choice of reducing agent is crucial in determining the final product. Milder, more selective reducing agents like sodium borohydride (B1222165) (NaBH₄) will typically reduce the ketone functionalities without affecting the ester group. tardigrade.in In contrast, stronger reducing agents such as lithium aluminum hydride (LiAlH₄) are capable of reducing both the ketone and the ester groups, which would result in the formation of a diol. pressbooks.pub

For instance, in a related compound, ethyl 4-oxopentanoate, the selective reduction of the keto group while preserving the ester is achieved by first protecting the ketone as an acetal. pressbooks.pub The ester can then be reduced with LiAlH₄, followed by the removal of the acetal protecting group with aqueous acid. pressbooks.pub This strategy highlights a method to achieve selective reductions in molecules with multiple reducible functional groups.

Nucleophilic Substitution Reactions

This compound can undergo nucleophilic substitution reactions at several positions. The ethyl ester group can be targeted by nucleophiles like amines or alcohols, particularly under acidic or basic conditions, leading to the formation of amides or different esters, respectively. Additionally, the acetyl groups can also be sites for nucleophilic attack.

The presence of the 3-acetyl group is noted to increase the electrophilicity at the β-position, which facilitates nucleophilic attacks. This enhanced reactivity is a key feature in various synthetic applications.

Michael Addition Reactions

The active methylene (B1212753) proton in this compound allows it to act as a nucleophile in Michael addition reactions. After deprotonation by a suitable base, the resulting enolate can add to α,β-unsaturated carbonyl compounds. scielo.br

In one documented example, the Michael addition of ethyl acetoacetate to chalcone, catalyzed by a phase transfer catalyst, yields an adduct which can then undergo an intramolecular cyclization. scielo.br This demonstrates the utility of β-keto esters in forming new carbon-carbon bonds through conjugate addition. Furthermore, organocatalytic enantioselective Michael reactions have been reported where 1,3-dicarbonyl compounds add to α-substituted β-nitroacrylates, showcasing the potential for stereocontrolled transformations. buchler-gmbh.com

Knoevenagel Condensation

The Knoevenagel condensation is a modification of the aldol (B89426) condensation where an active methylene compound reacts with an aldehyde or ketone. wordpress.com this compound, possessing an active methylene group, can participate in such reactions. wordpress.comscite.ai This reaction is a fundamental method for carbon-carbon bond formation. scite.ai

The general mechanism involves a nucleophilic addition of the active methylene compound to a carbonyl group, followed by dehydration to yield an α,β-unsaturated product. wordpress.com The reaction is often catalyzed by amines. google.com For example, the Knoevenagel condensation of aromatic aldehydes with ethyl 4-chloro-3-oxobutanoate has been successfully carried out in ionic liquids, which can offer a more environmentally friendly reaction medium compared to traditional solvents like benzene (B151609) or toluene (B28343). scite.ai

Reactions Involving C-C Bond Activation and Cleavage

Recent research has focused on the transition-metal-catalyzed cleavage of carbon-carbon bonds, a challenging yet powerful transformation in organic synthesis. scirp.org

Copper-Catalyzed C-C(O)C Bond Cleavage

A notable reaction of monoalkylated β-diketones, such as derivatives of this compound, is the copper-catalyzed cleavage of the C-C(O)C bond. scirp.orgscirp.org This reaction provides a novel route for the synthesis of α,β-unsaturated ketones. scirp.orgscirp.org The process is typically carried out at room temperature using a copper catalyst, such as copper(I) iodide (CuI), in the presence of a weak base like potassium phosphate (B84403) (K₃PO₄). scirp.orgscirp.org

The reaction is proposed to proceed through a catalytic cycle initiated by the coordination of the copper(I) species to the β-diketone. researchgate.net This methodology is significant as it utilizes an inexpensive transition metal and proceeds under mild conditions. scirp.org Optimization studies have shown that the choice of both the copper source and the base is critical for achieving high yields. scirp.orgresearchgate.net For instance, CuI with K₃PO₄ was found to be more effective than other copper salts like CuCl or bases such as K₂CO₃. scirp.orgresearchgate.net

Formation of Heterocyclic Compounds

This compound is a valuable precursor for the synthesis of various heterocyclic compounds. The presence of multiple carbonyl groups allows for cyclization reactions with a range of dinucleophiles.

For example, the condensation of ethyl 2,4-dioxopentanoate with ethyl trifluoroacetate (B77799) in the presence of sodium ethoxide leads to the formation of ethyl 4-oxo-6-(trifluoromethyl)-4H-pyran-2-carboxylate. researchgate.net This pyran derivative can then be further transformed into other heterocyclic systems like pyridines. researchgate.net The ability to construct complex heterocyclic frameworks makes this class of compounds highly useful in medicinal chemistry and materials science. uomus.edu.iq

Synthesis of Triazolopyrimidinone (B1258933) Derivatives

This compound and its derivatives are instrumental in the synthesis of triazolopyrimidinone compounds. A common synthetic route involves a three-step process. Initially, β-keto esters like ethyl acetoacetate can be synthesized and subsequently benzylated. nih.gov The resulting benzylated β-keto esters then undergo a cyclization reaction with 3,5-diaminotriazole. nih.gov This final step is often carried out under high-temperature conditions, sometimes utilizing microwave irradiation in an ionic liquid to yield the desired triazolopyrimidinone derivatives. nih.gov These compounds are of interest for their potential as inhibitors of the Wnt/β-catenin pathway.

Precursor for Indoles

In the synthesis of indoles, β-ketoesters such as this compound can serve as key precursors. One synthetic strategy involves the reaction of ortho-iodoanilines with an excess of a β-ketoester or β-diketone. mdpi.com The initial condensation reaction forms an enaminone, a crucial intermediate. However, the steric hindrance on the β-ketoester can significantly influence the reaction's success. For instance, highly sterically hindered esters like ethyl 4,4-dimethyl-3-oxopentanoate have been found to be unreactive in this context. mdpi.com

Preparation of Pyrazines

The conversion of α-azido ketones to pyrazines is a known synthetic transformation. researchgate.net While direct synthesis of pyrazines from this compound is not explicitly detailed, the synthesis of pyrazine (B50134) derivatives often involves the condensation of α-dicarbonyl compounds with diamines. A general method for producing acetylpyrazine (B1664038) involves the reaction of cyanopyrazine with a Grignard reagent like methylmagnesium chloride in a solvent mixture of toluene and tetrahydrofuran (B95107). google.com

Synthesis of Oxazoles

This compound can be a starting point for the synthesis of oxazole (B20620) derivatives. A common method involves the conversion of the starting β-keto ester to an α-hydroxyimino derivative. thieme-connect.de For example, ethyl 3-hydroxyimino-4-oxopentanoate can be prepared from this compound. thieme-connect.de This intermediate can then undergo further reactions, such as cyclization with an aldehyde in the presence of a dehydrating agent, to form the oxazole ring. thieme-connect.de Another approach involves the reaction of α-azido ketones with phosphorus(III) reagents. mdpi.com

Chelation Chemistry and Ligand Properties

The dicarbonyl nature of this compound allows it to act as a chelating agent, forming complexes with various metal ions.

Metal Ion Complex Formation

This compound can form stable complexes with a variety of metal ions. smolecule.com This ability to chelate metals is a characteristic feature of β-dicarbonyl compounds, which can exist in equilibrium with their enol tautomer. magritek.com The enolate form readily coordinates with metal ions, leading to the formation of often colorful and stable metal complexes. This property is foundational to its application as a ligand in coordination chemistry. magritek.com

Ancillary Ligand Applications

Beyond simple complex formation, this compound can function as an ancillary or co-ligand in more complex coordination compounds. smolecule.combiosynth.com In this role, it can modify the properties of the resulting metal complex, such as its stability, solubility, and reactivity. For example, it has been noted for its potential as an ancillary ligand in forming stable complexes that may enhance the pharmacological properties of associated compounds. smolecule.com

Research Applications and Derivatization

Intermediate in Complex Molecule Synthesis

The reactivity of ethyl 3-acetyl-4-oxopentanoate allows it to serve as a foundational building block for more intricate molecular architectures. smolecule.com Its chemical nature, characterized by keto-enol tautomerism where it exists in a 1:2 equilibrium of keto and enol forms, influences its reactivity in cyclization reactions. This property is harnessed by chemists to construct complex heterocyclic frameworks.

Pharmaceuticals and Biologically Active Compounds

This compound is a crucial precursor in the synthesis of various pharmaceuticals and biologically active molecules. biosynth.comsmolecule.com Its derivatives have been investigated for their potential in developing new drugs due to their inherent biological activities. solubilityofthings.com

A notable application of this compound is in the synthesis of precursors for Etodolac, a non-steroidal anti-inflammatory drug (NSAID). beilstein-journals.org Etodolac is used to manage inflammation and pain. beilstein-journals.org The synthesis of Etodolac can involve the reaction of 7-ethyl-tryptophol with a related compound, methyl 3-oxo-pentanoate, to form a key intermediate which is then hydrolyzed to yield Etodolac. google.com While direct synthesis from this compound is not explicitly detailed in the provided results, the structural similarity of the reagents highlights the utility of such β-keto esters in constructing the core structure of drugs like Etodolac.

This compound and its derivatives are also implicated as potential precursors in the synthesis of Atorvastatin, a widely prescribed medication for lowering cholesterol. researchgate.netlookchem.com Atorvastatin, known by its brand name Lipitor®, is a top-selling pharmaceutical product globally. researchgate.net The synthesis of Atorvastatin involves the creation of a chiral side chain, and intermediates with structures similar to this compound are key components in this process. researchgate.net

Triazolopyrimidines are a class of heterocyclic compounds with a wide range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. upi.edunih.govrjpbr.com this compound can be utilized in the synthesis of functionalized triazolopyrimidine derivatives. For instance, a three-component condensation reaction involving an aromatic aldehyde, 3-amino-1,2,4-triazole, and a dicarbonyl compound like ethyl acetoacetate (B1235776) (a related β-keto ester) can produce 4,7-dihydro nih.govtriazolo[1,5-a]pyrimidines. researchgate.net

The indole (B1671886) scaffold is a core component of many natural products and pharmacologically active compounds. mdpi.comresearchgate.net this compound can be used in the synthesis of functionalized indoles. For example, a three-component reaction of an α-ketoaldehyde, a 1,3-dicarbonyl compound like this compound, and a nucleophile in water can lead to the formation of ethyl 3-acetyl-2-(1H-indol-3-yl)-4-oxopentanoate. rsc.org

Pyrazines are heterocyclic aromatic compounds found in many natural and synthetic products, some of which have applications in the pharmaceutical and flavor industries. researchgate.net The synthesis of pyrazines can be achieved through the condensation of 1,2-dicarbonyl compounds with 1,2-diamines. researchgate.net While a direct synthesis from this compound is not explicitly detailed, related compounds like ethyl amidinoacetates are used in the synthesis of pyrazines, highlighting the potential of similar precursors. rsc.org

| Compound Name | CAS Number | Molecular Formula | Application/Significance |

| This compound | 18835-02-4 | C₉H₁₄O₄ | Versatile intermediate in organic synthesis. biosynth.comnih.govscbt.com |

| Etodolac | 41340-25-4 | C₁₇H₂₁NO₃ | Non-steroidal anti-inflammatory drug. beilstein-journals.org |

| Atorvastatin | 134523-00-5 | C₃₃H₃₅FN₂O₅ | Cholesterol-lowering medication. researchgate.netlookchem.com |

| Triazolopyrimidines | N/A | Varies | Class of compounds with diverse biological activities. upi.edunih.govrjpbr.com |

| Indoles | N/A | Varies | Core structure in many natural and synthetic bioactive compounds. mdpi.comresearchgate.net |

| Pyrazines | N/A | Varies | Heterocyclic compounds with various applications. researchgate.net |

Natural Products Synthesis

The structural features of this compound make it a useful building block in the total synthesis of natural products. One notable example is its use in the synthesis of curcumin (B1669340) derivatives. Curcumin, a natural polyphenol found in turmeric, has garnered significant interest for its potential therapeutic properties. In the synthesis of curcumin analogs, this compound can be utilized as a key starting material to construct the core structure of these molecules researchgate.net. The synthesis of these derivatives is often aimed at improving the pharmacological properties of natural curcumin.

| Natural Product Class | Specific Example | Role of this compound |

| Curcuminoids | Curcumin derivatives | Key building block for the central chain |

Table 3: Application in Natural Product Synthesis.

Agrochemicals

The development of new agrochemicals is crucial for crop protection and food security. While specific, commercialized agrochemicals derived directly from this compound are not widely reported in publicly available literature, its structural motifs are found in various biologically active compounds. The dicarbonyl system allows for the synthesis of a variety of heterocyclic compounds, a common feature in many modern pesticides. For instance, the pyrazole (B372694) ring, which can be synthesized from 1,3-dicarbonyl compounds, is a core component of many successful insecticides and fungicides. The potential exists for this compound to serve as a precursor for novel agrochemical discovery.

Polymers

The field of polymer chemistry is constantly seeking new monomers and cross-linking agents to create materials with tailored properties. This compound, with its multiple reactive sites—two ketone groups and an ester group—presents potential for application in polymer synthesis. The ketone functionalities can undergo reactions to form cross-links between polymer chains, enhancing the mechanical and thermal properties of the material. For example, the ketone groups could react with dihydrazides to form hydrazone linkages, a common method for creating cross-linked hydrogels.

Furthermore, the ester group could potentially be used for polymerization reactions such as transesterification to form polyesters. While specific examples of the use of this compound in polymer science are not extensively documented, polymers based on the related compound, levulinic acid, have been widely explored for applications ranging from biodegradable plastics to drug delivery systems materials.international. The additional acetyl group in this compound offers a further point for modification or cross-linking, suggesting its potential as a specialty monomer. A related compound has been mentioned in the context of cross-linked materials ulisboa.pt.

Catalyst Development and Testing

The reactivity of this compound also makes it a useful tool in the development and evaluation of new catalytic systems.

Model Compound for New Catalyst Evaluation

The well-defined structure and multiple reactive sites of this compound make it a suitable model substrate for evaluating the activity and selectivity of new catalysts. For instance, it has been used in studies of copper-catalyzed C-C bond cleavage reactions scirp.org. In this research, the compound served as a starting material to explore the efficiency of various copper catalysts in promoting the cleavage of a carbon-carbon bond within the diketone moiety, leading to the formation of α,β-unsaturated ketones scirp.org.

In another example, a structurally related compound, 2-oxopentanoate, was used to evaluate the substrate specificity of L-lactate dehydrogenase enzymes cdnsciencepub.com. Such studies are crucial for understanding enzyme mechanisms and for the development of biocatalysts for asymmetric synthesis. The use of this compound in similar enzymatic or chemo-catalytic reaction screenings can provide valuable data on catalyst performance. It has also been used in kinetic and structural analysis as a surrogate for more challenging to handle diazocompounds in medicinal chemistry research biosynth.com.

| Catalyst Type | Reaction Studied | Significance |

| Copper catalysts | C-C bond cleavage | Evaluation of catalyst efficiency for C-C bond activation scirp.org. |

| Dehydrogenase enzymes | Substrate specificity | Understanding enzyme selectivity for biocatalysis (by analogy) cdnsciencepub.com. |

| N/A | Surrogate for diazocompounds | Facilitating kinetic and structural analysis in medicinal chemistry biosynth.com. |

Table 4: Use as a Model Compound in Catalyst and Reaction Development.

Organocatalysis Research

The field of organocatalysis, which utilizes small, metal-free organic molecules to catalyze chemical reactions, has employed compounds structurally related to this compound. Research in this area often focuses on achieving high levels of stereoselectivity. For instance, in the asymmetric synthesis of γ-keto esters, chiral tertiary amine catalysts, such as cinchona alkaloids, have been successfully used. One reported method involves the Michael addition of ethyl acetoacetate and methyl acrylate (B77674), catalyzed by quinine, to produce an enantiomerically enriched γ-keto ester with high yield and enantiomeric excess.

Furthermore, organocatalytic aerobic oxidation has been explored for the synthesis of α,β-unsaturated carbonyl compounds, a reaction class relevant to the derivatization of β-dicarbonyl compounds. scirp.org The development of metal-free organocatalysts is a significant area of focus, aiming to create more economical and environmentally friendly synthetic methods for producing functionalized molecules like γ-keto-α-amino acid derivatives. google.com

Metal Catalysis Research

This compound has been a direct subject of study in metal-catalyzed reactions. A notable application is in the copper-catalyzed cleavage of the C-C(O)C single bond to synthesize α,β-unsaturated ketones. scirp.orgscirp.org This reaction is significant as it represents a less common mode of C-C bond activation that does not rely on ring strain or other conventional methods. scirp.org The process is efficient, utilizing an inexpensive transition metal like copper in a weakly basic medium at room temperature. scirp.org

Research has systematically optimized the conditions for this transformation, investigating various copper catalysts and bases to maximize product yield. scirp.orgscirp.org The findings from these optimization studies are summarized in the table below.

Table 1: Optimization of Copper-Catalyzed Synthesis of α,β-Unsaturated Ketones

| Catalyst (10 mol%) | Base (3 equiv.) | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| CuCl | K₂CO₃ | Formaldehyde | 42 | scirp.org |

| CuBr | K₂CO₃ | Formaldehyde | 48 | scirp.org |

| CuI | K₂CO₃ | Formaldehyde | 61 | scirp.org |

| Cu(OAc)₂ | K₂CO₃ | Formaldehyde | 23 | scirp.org |

| CuI | K₃PO₄ | Formaldehyde | 80 | scirp.orgscirp.org |

| CuI | CaCO₃ | Formaldehyde | 33 | scirp.org |

This research demonstrates that the combination of Copper(I) iodide (CuI) as the catalyst and potassium phosphate (B84403) (K₃PO₄) as the base provides the highest yield for the synthesis of the corresponding α,β-unsaturated ketone from a monoalkylated β-diketone precursor. scirp.orgscirp.org Beyond copper, the catalytic activity of other transition metals, such as rhodium complexes, has been examined for reactions involving related β-keto esters, indicating a broader interest in the metal-catalyzed transformations of these substrates. thieme-connect.commdpi.com

Studies in Biological Systems

This compound and its derivatives are subjects of investigation in various biological contexts due to their potential to interact with and modulate biological molecules and pathways.

The compound is recognized for its role as a substrate for various enzymes involved in metabolic pathways. smolecule.com Its chemical structure allows it to be recognized and processed by enzymes, making it a useful tool for studying enzymatic reaction kinetics and mechanisms. smolecule.combiosynth.com This utility is crucial for understanding the fundamental processes within metabolic networks.

By serving as a substrate, this compound aids in the investigation of metabolic pathways. smolecule.com Researchers can use it to probe the activity of specific enzymes within a pathway and to study potential therapeutic interventions for metabolic disorders. For example, derivatives of the compound have been studied as potential inhibitors of enzymes critical for amino acid biosynthesis. Furthermore, it can modulate the activity of enzymes or receptors, thereby influencing various biochemical pathways.

This compound has been identified as a potential ancillary ligand in biological systems. smolecule.com It has been specifically described as an ancillary ligand for the diazepine (B8756704) ring. biosynth.com In this role, it can bind to larger molecular complexes, such as enzymes or receptors, and modulate their activity and function. This ligand behavior is a key aspect of its mechanism of action and its potential applications in pharmacology.

Advanced Material Fabrication

The chemical reactivity of this compound makes it a useful component in the production of fine chemicals and specialty materials. Its derivatives, specifically levulinate esters, are considered valuable substrates for a variety of condensation and addition reactions used in organic chemistry. researchgate.net These reactions can lead to the formation of more complex molecules and polymers. The applications for these resulting materials are diverse, and levulinate esters have been explored as potential additives for transportation fuels due to properties like high lubricity and flash-point stability. researchgate.net

Spectroscopic and Analytical Characterization for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. For ethyl 3-acetyl-4-oxopentanoate, both proton (¹H) and carbon-13 (¹³C) NMR provide critical data for its characterization.

¹H NMR

The ¹H NMR spectrum of this compound displays characteristic signals that correspond to the different protons within the molecule. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the following resonances are observed: a triplet corresponding to the methyl protons (CH₃) of the ethyl group, a quartet for the methylene (B1212753) protons (OCH₂) of the ethyl group, and singlets for the acetyl and ketone methyl groups.

One study reported the following ¹H NMR data (500 MHz, CDCl₃): δ = 2.31 (s, 6H, 2×CH₃), 2.89–2.90 (d, 5H, CH₃ and CH₂CO), 3.95–4.32 (m, 3H, CH₂ and CH). scirp.org Another source provided similar values: ¹H NMR (CDCl₃): δ 4.2 (q, 2×OCH₂CH₃), 2.2 (s, acetyl and ketone methyl groups), 1.26 (t, CH₃). The integration of these signals confirms the number of protons in each environment.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 4.2 | Quartet | 2H | OCH₂CH₃ |

| 2.2 | Singlet | 6H | COCH₃ |

| 1.26 | Triplet | 3H | OCH₂CH₃ |

Source: Benchchem

¹³C NMR

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. The carbonyl carbons of the ester and ketone groups typically appear at the downfield end of the spectrum due to their deshielded nature.

A reported ¹³C NMR spectrum (125 MHz, CDCl₃) showed the following chemical shifts: δ = 14.2 (CH₃), 29.6 (CH₂), 202.4 (C=O). This data validates the presence of the diketone and ester functionalities within the molecule. The number of signals in the spectrum can confirm the number of non-equivalent carbon atoms, which is useful for verifying the molecular symmetry. orgchemboulder.comsavemyexams.com

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 202.4 | C=O (Ketone) |

| 29.6 | CH₂ |

| 14.2 | CH₃ |

Source: Benchchem

NMR Studies on Tautomeric Equilibrium

β-keto esters like this compound can exist in equilibrium between their keto and enol tautomeric forms. thermofisher.com NMR spectroscopy is an ideal technique for studying this dynamic process because the interconversion between tautomers is often slow on the NMR timescale, allowing for the observation of distinct signals for each form. thermofisher.comasu.edu

In the case of the related compound ethyl acetoacetate (B1235776), ¹H NMR spectra clearly show separate resonances for the keto and enol forms. thermofisher.com The relative integration of these signals can be used to determine the equilibrium constant (Keq) and the percentage of each tautomer present in a given solvent and at a specific temperature. thermofisher.comasu.edu For this compound, the presence of two acetyl groups can influence the position of this equilibrium. The solvent polarity is also known to affect the tautomeric equilibrium, with more polar solvents often favoring the more polar keto form. asu.edu

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion. This high accuracy allows for the determination of the elemental formula of the molecule. For this compound, the expected monoisotopic mass is 186.0892 Da. uni.lu

In one study using ESI-TOF (Electrospray Ionization - Time of Flight), the sodium adduct of the molecule, [M+Na]⁺, was observed at an m/z of 209.0787, which is very close to the calculated value of 209.0790. This data strongly supports the molecular formula C₉H₁₄O₄.

Table 3: HRMS Data for this compound

| Ion | Calculated m/z | Observed m/z | Technique |

|---|---|---|---|

| [M+Na]⁺ | 209.0790 | 209.0787 | ESI-TOF |

Source: Benchchem

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is particularly useful for analyzing mixtures and can also be used to study the tautomerism of β-ketoesters. researchgate.net In some cases, the keto and enol forms of β-ketoesters can be separated by the GC column, allowing for their individual mass spectra to be obtained. researchgate.netunlp.edu.ar

The mass spectra provide information about the fragmentation patterns of the molecule, which can help to confirm its structure. unlp.edu.ar For β-ketoesters, the fragmentation patterns of the keto and enol forms can be distinct, providing further evidence for the presence of both tautomers. researchgate.net While specific GC-MS studies on this compound are not detailed in the provided context, the technique is generally applicable to the analysis of such compounds. researchgate.netnih.gov

Predicted Collision Cross Section (CCS) for MS

Collision Cross Section (CCS) is a key parameter in ion mobility-mass spectrometry (IMS-MS) that provides information about the size and shape of an ion in the gas phase. For this compound, predicted CCS values can be calculated for different adducts, which aids in its identification in complex mixtures. These predictions are typically generated using computational models trained on extensive experimental data. nih.govarxiv.orgwaters.comnih.gov

The predicted CCS values for various adducts of this compound, calculated using the CCSbase model, are presented below. uni.lu These values are crucial for distinguishing it from isomers and other compounds with similar mass-to-charge ratios during analysis. arxiv.org

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 187.09648 | 139.8 |

| [M+Na]⁺ | 209.07842 | 145.9 |

| [M-H]⁻ | 185.08192 | 140.0 |

| [M+NH₄]⁺ | 204.12302 | 159.4 |

| [M+K]⁺ | 225.05236 | 146.9 |

| [M+H-H₂O]⁺ | 169.08646 | 135.0 |

| [M+HCOO]⁻ | 231.08740 | 160.3 |

| [M+CH₃COO]⁻ | 245.10305 | 184.3 |

| [M+Na-2H]⁻ | 207.06387 | 140.6 |

| [M]⁺ | 186.08865 | 143.4 |

| [M]⁻ | 186.08975 | 143.4 |

X-ray Crystallography

Gas Chromatography-Flame Ionization Detection (GC-FID)

Gas Chromatography with Flame Ionization Detection (GC-FID) is a standard method for separating and quantifying volatile organic compounds. measurlabs.comscioninstruments.com this compound can be analyzed by GC-FID to assess its purity and quantify its presence in reaction mixtures. The retention time of the compound is a key identifier under specific chromatographic conditions.

In a study involving the Michael addition of methyl acrylate (B77674) to acetylacetone (B45752), the product, identified as this compound, exhibited a retention time of 18 minutes. researchgate.net Another study on the volatile compounds in jujube fruit identified Ethyl 4-oxo-pentanoate with a retention time of 31.278 minutes under their specific GC-MS conditions. jst.go.jp While the exact conditions for this compound analysis can vary, a typical GC-FID setup involves a capillary column (e.g., RXI-5HT), helium as the carrier gas, and a temperature-programmed oven to ensure efficient separation. researchgate.net

| Parameter | Value/Condition | Reference |

|---|---|---|

| Reported Retention Time | 18 min | researchgate.net |

| Column Example | RXI-5HT (30 m x 0.25 mm x 0.25 μm) | researchgate.net |

| Carrier Gas | Helium | researchgate.net |

| Injector Temperature | 563 K (290 °C) | researchgate.net |

| Detector Temperature | 613 K (340 °C) | researchgate.net |

| Oven Program Example | Start 323 K (50 °C) for 4 min, ramp at 283 K/min to 563 K (290 °C), hold for 10 min | researchgate.net |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. vscht.cz The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its ester and ketone carbonyl groups, as well as C-H and C-O bonds.

Based on its structure, the following key IR absorptions can be predicted:

C=O Stretch (Ester): A strong band typically appears around 1735-1750 cm⁻¹.

C=O Stretch (Ketone): Another strong band is expected in the region of 1705-1725 cm⁻¹. The presence of two carbonyl groups can lead to complex absorption patterns.

C-O Stretch (Ester): A band in the 1000-1300 cm⁻¹ region is characteristic of the C-O stretching vibration. researchgate.net

C-H Stretch: Absorptions for aliphatic C-H bonds are found just below 3000 cm⁻¹. researchgate.net

For a related compound, ethyl hexanoate (B1226103), the ester carbonyl (C=O) stretch was observed at 1704.30 cm⁻¹, and the C-O stretch was at 1257.22 cm⁻¹. researchgate.net Another related compound, ethyl 3-methyl-4-(4-nitrophenyl)-4-oxobutanoate, is hypothesized to show a strong ester carbonyl stretch at ~1720 cm⁻¹ and a ketone carbonyl stretch at ~1680 cm⁻¹.

| Functional Group | Predicted IR Absorption Range (cm⁻¹) |

|---|---|

| C=O (Ester) | 1735 - 1750 |

| C=O (Ketone) | 1705 - 1725 |

| C-O (Ester) | 1000 - 1300 |

| C-H (Aliphatic) | ~2850 - 3000 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, which corresponds to the excitation of electrons to higher energy levels. libretexts.org The keto-enol tautomerism common in β-dicarbonyl compounds significantly influences their UV-Vis spectra. The enol form, with its conjugated system, typically absorbs at a longer wavelength (lower energy) than the keto form.

While specific UV-Vis data for this compound is not detailed in the provided search results, studies on related compounds show that the solvent can greatly affect the position of the absorption maximum (λ_max) due to its influence on the keto-enol equilibrium. For example, research on technetium complexes of related ligands involved UV/Vis spectroscopy for characterization. ulisboa.pt The analysis is often performed using a suitable solvent that does not absorb in the region of interest. libretexts.org

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of compounds in a mixture. fao.org For this compound, HPLC can be used for purity assessment and reaction monitoring. ulisboa.ptresearchgate.net

In one study, the analysis of a related technetium complex containing the this compound ligand showed an analytical retention time of 11.7 minutes. ulisboa.pt Another study involving the synthesis of curcumin (B1669340) derivatives using this compound reported a retention time of 2.997 minutes for one of the products under their specific HPLC conditions. researchgate.net The choice of stationary phase (e.g., C18) and mobile phase is critical for achieving good separation.

| Application | Reported Retention Time (min) | Context | Reference |

|---|---|---|---|

| Analysis of a Technetium Complex | 11.7 | Analysis of fac-[⁹⁹ᵐTc(CO)₃(L)] where L is derived from the title compound. | ulisboa.pt |

| Analysis of a Curcumin Derivative | 2.997 | Product from a reaction involving the title compound. | researchgate.net |

Potentiometry

Potentiometry is an electrochemical technique used to measure the potential of a solution, which can be used to determine the concentration of an ion or to determine the stability constants of metal complexes. For β-dicarbonyl compounds like this compound, potentiometry is a key method for studying their chelation with metal ions in solution.

Studies on the parent compound, 3-acetyl-4-oxopentanoic acid (OPAA), have utilized potentiometric titrations to determine its acidity constants and the stability constants of its complexes with various metal ions. researchgate.net This technique helps in understanding the compound's coordinating ability and the strength of the bonds it forms with metals, which is crucial for its application in coordination chemistry. researchgate.netresearchgate.net

Theoretical and Computational Chemistry

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as molecules. It is instrumental in studying various aspects of Ethyl 3-acetyl-4-oxopentanoate, from its structural preferences to its reaction pathways.

Like many β-dicarbonyl compounds, this compound can exist in equilibrium between its diketo and several enol forms. This tautomerism is crucial as it dictates the compound's reactivity. DFT calculations have been effectively used to study this phenomenon in analogous systems.

For the closely related compound, 3-acetyl-4-oxopentanoic acid (OPAA), DFT calculations at the B3LYP/6-311G** level of theory have been employed to investigate its tautomeric equilibrium. researchgate.net While OPAA exists in the diketo form in the solid state, in solution, a strong solvent-dependent equilibrium is observed. researchgate.net Theoretical calculations show that the stability of the different tautomers is influenced by factors such as intramolecular hydrogen bonding and the polarity of the solvent. researchgate.netmdpi.comresearchgate.net The enol forms are stabilized by the formation of a conjugated system and a strong intramolecular hydrogen bond. encyclopedia.pub For this compound itself, it has been noted to exist as a 1:2 equilibrium mixture of keto and enol forms, which significantly impacts its reactivity in cyclization reactions. DFT studies help quantify the energy differences between these tautomers, predicting which form is more stable under specific conditions. orientjchem.org

DFT calculations are a valuable tool for elucidating the mechanisms of reactions involving this compound. By modeling the transition states and intermediates, researchers can gain a deeper understanding of reaction pathways and predict outcomes.

For instance, while direct computational data for this compound is limited, DFT has been applied to understand reactions of analogous β-diketone systems. One such reaction is the copper-catalyzed β-keto elimination, which leads to the formation of conjugated enones. DFT calculations can model the transition states in this type of copper-catalyzed cleavage, helping to explain how the catalyst facilitates the reaction and how factors like alkyl chain length and steric hindrance affect the yield. Furthermore, DFT has been used to study the mechanism of multicomponent reactions where β-ketoesters are key reactants. core.ac.ukdiva-portal.org These studies can involve analyzing frontier molecular orbitals (FMO) to understand how reactants will interact. researchgate.netacs.org In the synthesis of highly functionalized furans through the cycloaddition of alkynes with β-ketoesters, DFT can help rationalize the C(sp³)–H functionalization mechanism catalyzed by copper. rsc.org

The properties and reactivity of this compound are significantly influenced by the solvent. Computational models, particularly the Polarized Continuum Model (PCM), are used to simulate these solvent effects. researchgate.net PCM treats the solvent as a continuous medium with a specific dielectric constant, which surrounds the solute molecule. researchgate.netsonar.ch

In the study of the tautomeric equilibrium of 3-acetyl-4-oxopentanoic acid (OPAA), the Conductor-like Polarizable Continuum Model (CPCM), a variant of PCM, was used to evaluate solvent effects. researchgate.net These calculations demonstrated that the relative stability of the keto and enol tautomers is highly dependent on the solvent's polarity. researchgate.netnih.gov Generally, polar solvents can shift the equilibrium by stabilizing the more polar tautomer. orientjchem.org The use of PCM and similar models allows for the prediction of these shifts and can help in selecting the appropriate solvent to favor a desired tautomer and, consequently, a specific reaction pathway. researchgate.net The model has been shown to qualitatively describe the tautomeric equilibrium in solution and can be used to calculate thermodynamic properties like pKa values. researchgate.net

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, including conformational changes and intermolecular interactions. While specific MD simulation studies on this compound are not widely documented, the technique is applied to its derivatives and analogous compounds.